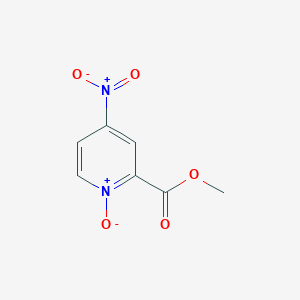

Methyl 4-nitropyridine-2-carboxylate 1-oxide

Descripción

Propiedades

IUPAC Name |

methyl 4-nitro-1-oxidopyridin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O5/c1-14-7(10)6-4-5(9(12)13)2-3-8(6)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWXJLEXAELCZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=[N+](C=CC(=C1)[N+](=O)[O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209757 | |

| Record name | Methyl 4-nitropyridine-2-carboxylate 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60923-20-8 | |

| Record name | 2-Pyridinecarboxylic acid, 4-nitro-, methyl ester, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60923-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-nitropyridine-2-carboxylate 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060923208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-nitropyridine-2-carboxylate 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-nitropyridine-2-carboxylate 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-nitropicolinate N-oxide: Structure, Properties, and Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 4-nitropicolinate N-oxide, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document details its chemical structure, molecular weight, and proposes a robust synthetic pathway based on established chemical principles.

Introduction and Rationale

Methyl 4-nitropicolinate N-oxide, systematically named methyl 4-nitro-1-oxidoisonicotinate, is a functionalized pyridine derivative. The unique arrangement of a methyl ester at the 2-position, a nitro group at the 4-position, and an N-oxide functionality imparts a distinct electronic and steric profile. Heteroaromatic N-oxides are versatile compounds known to alter the reactivity of the parent pyridine ring, activating it towards both nucleophilic and electrophilic reagents.[1] The presence of the nitro group, a strong electron-withdrawing group, further modifies the ring's reactivity and provides a handle for further chemical transformations. This combination of functional groups makes Methyl 4-nitropicolinate N-oxide a potentially valuable building block for the synthesis of more complex molecules with applications in medicinal chemistry and materials science.

Chemical Structure and Physicochemical Properties

The structural and key physicochemical properties of Methyl 4-nitropicolinate N-oxide are summarized below. The molecular weight has been calculated based on its chemical formula.

Molecular Structure

The chemical structure of Methyl 4-nitropicolinate N-oxide is depicted in the following diagram:

Caption: Chemical structure of Methyl 4-nitropicolinate N-oxide.

Physicochemical Data

| Property | Value | Source |

| Systematic Name | Methyl 4-nitro-1-oxidoisonicotinate | IUPAC Nomenclature |

| Molecular Formula | C₇H₆N₂O₅ | Calculated |

| Molecular Weight | 198.13 g/mol | Calculated |

| CAS Number | Not available | N/A |

Proposed Synthetic Pathway

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of Methyl 4-nitropicolinate N-oxide.

Step 1: Synthesis of 4-Nitropicolinic Acid N-oxide

The precursor, 4-nitropicolinic acid N-oxide, can be synthesized from picolinic acid. This involves two key transformations: N-oxidation of the pyridine ring followed by nitration at the 4-position. The N-oxide group is crucial as it deactivates the 2 and 6-positions to electrophilic attack and directs the incoming nitro group to the 4-position.

A common method for the N-oxidation of pyridines is the use of hydrogen peroxide in acetic acid.[1] The subsequent nitration is typically achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.[2]

Step 2: Esterification of 4-Nitropicolinic Acid N-oxide (Proposed Protocol)

The final step is the esterification of the carboxylic acid group of 4-nitropicolinic acid N-oxide to form the methyl ester. A standard and effective method for this transformation is Fischer esterification.

Protocol: Fischer Esterification of 4-Nitropicolinic Acid N-oxide

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitropicolinic acid N-oxide (1.0 eq.).

-

Reagent Addition : Add an excess of anhydrous methanol (e.g., 20-30 eq.) to serve as both the reactant and the solvent.

-

Catalyst : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the mixture. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction Conditions : Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for several hours (e.g., 4-12 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up :

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

-

Extraction : Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes). The organic layers are combined.

-

Purification :

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel.

-

Potential Applications and Research Directions

Given the functionalities present in Methyl 4-nitropicolinate N-oxide, it is a promising candidate for several areas of research and development:

-

Medicinal Chemistry : The 4-nitropyridine N-oxide scaffold is a known pharmacophore. For instance, 4-nitropyridine N-oxide itself has been shown to inhibit Na,K-ATPase activity and act as a quorum sensing inhibitor.[3] The methyl ester group can serve as a point for further derivatization to explore new biologically active compounds.

-

Organic Synthesis : The nitro group can be readily reduced to an amino group, which can then be used in a variety of coupling reactions to build more complex molecular architectures. The N-oxide can be deoxygenated if desired.

-

Materials Science : Pyridine derivatives are often used as ligands in coordination chemistry and in the development of functional materials. The electronic properties imparted by the nitro and N-oxide groups could lead to interesting optical or electronic properties in derived materials.

Conclusion

Methyl 4-nitropicolinate N-oxide is a heterocyclic compound with significant potential as a versatile intermediate in organic synthesis. While direct experimental data for this specific molecule is limited in public literature, its structure and properties can be reliably predicted. The proposed synthetic pathway, based on the well-established reactions of N-oxidation, nitration, and Fischer esterification, provides a clear and logical route for its preparation. Further investigation into the synthesis and reactivity of this compound is warranted to fully explore its utility in the development of novel pharmaceuticals and advanced materials.

References

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No: 1124-33-0 | Product Name : 4-Nitropyridine N-Oxide. Retrieved from [Link]

-

Reaction Chemistry. (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Retrieved from [Link]

Sources

A Technical Guide to Methyl 4-nitropicolinate and Its N-oxide Derivative: A Comparative Analysis for Drug Development

Abstract

In the landscape of medicinal chemistry and drug development, the nuanced modification of heterocyclic scaffolds is a cornerstone of lead optimization. The pyridine ring, a ubiquitous motif in pharmaceuticals, offers a rich canvas for such modifications. This guide provides an in-depth technical examination of two closely related compounds: Methyl 4-nitropicolinate and its corresponding N-oxide. We will dissect the profound impact of N-oxidation on the physicochemical properties, electronic character, and chemical reactivity of the parent molecule. This comparative analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the strategic application of N-oxide chemistry to modulate molecular behavior and unlock new therapeutic potential.

Introduction: The Strategic Value of N-Oxidation

The introduction of an N-oxide moiety to a heteroaromatic ring is a powerful, yet elegant, synthetic strategy that dramatically alters the parent molecule's profile.[1][2] This single-atom modification transforms the tertiary nitrogen of the pyridine ring into a highly polar, dative N⁺-O⁻ bond, initiating a cascade of electronic and physical changes.[3] For drug development professionals, this transformation is not merely an academic exercise; it is a critical tool for overcoming common challenges such as poor aqueous solubility, metabolic instability, and suboptimal membrane permeability.[2][4]

Methyl 4-nitropicolinate serves as an exemplary parent compound for this analysis. It features an electron-deficient pyridine ring, substituted with two strong electron-withdrawing groups: a nitro group at the 4-position and a methyl ester at the 2-position. Its N-oxide derivative provides a compelling case study in how N-oxidation can fundamentally reshape reactivity and properties, turning a seemingly simple structural analog into a compound with a distinct chemical identity and application profile.

Structural and Electronic Properties: A Tale of Two Rings

The core differences between Methyl 4-nitropicolinate and its N-oxide derivative stem from the redistribution of electron density within the pyridine ring.

Methyl 4-nitropicolinate: The pyridine nitrogen, along with the nitro and ester groups, acts as an electron sink, rendering the entire aromatic system electron-deficient. This has significant implications for its reactivity, primarily making it a target for nucleophilic attack.

Methyl 4-nitropicolinate N-oxide: The N-oxide group introduces a fascinating electronic duality.[3]

-

π-Donation: Through resonance, the N-oxide oxygen can donate a lone pair of electrons into the ring, increasing electron density, particularly at the 2- and 4-positions.

-

σ-Acceptor: Concurrently, due to the high electronegativity of the oxygen atom, the N-oxide group acts as a strong sigma-electron withdrawer (inductive effect).[3]

This push-pull electronic nature is the key to understanding the divergent properties of the N-oxide.[5]

Physicochemical Properties

The introduction of the polar N-O bond significantly impacts key physical properties relevant to drug development.

| Property | Methyl 4-nitropicolinate | Methyl 4-nitropicolinate N-oxide | Rationale for Difference |

| Molecular Formula | C₇H₆N₂O₄ | C₇H₆N₂O₅ | Addition of one oxygen atom. |

| Molecular Weight | ~198.14 g/mol | ~214.14 g/mol | Increased mass from the oxygen atom. |

| Melting Point | Varies (analog: 94-96 °C) | Varies (analog: 155-159 °C[6]) | The highly polar N-O bond allows for stronger intermolecular dipole-dipole interactions and potentially hydrogen bonding in the crystal lattice, requiring more energy to melt.[3] |

| Aqueous Solubility | Lower | Higher (generally) | The N-oxide group is a strong hydrogen bond acceptor, significantly enhancing interactions with water molecules and improving aqueous solubility, a critical attribute for drug formulation.[2][3] |

| Basicity (pKa) | Lower | Significantly Lower | The pKa of the conjugate acid of pyridine N-oxide (~0.8) is much lower than that of pyridine (~5.25).[3] The N-oxide oxygen withdraws electron density from the nitrogen, making it a much weaker base. |

Comparative Reactivity: Divergent Chemical Pathways

The altered electronic landscape of the N-oxide creates a completely different set of rules for chemical reactivity compared to its parent.

Nucleophilic Aromatic Substitution (SNAr)

For Methyl 4-nitropicolinate , the pyridine ring is highly activated towards SNAr. The potent electron-withdrawing nitro group at the 4-position stabilizes the negative charge of the Meisenheimer complex intermediate, making this position exceptionally susceptible to attack by nucleophiles (e.g., amines, alkoxides).

Electrophilic Attack and Subsequent Rearrangement

For Methyl 4-nitropicolinate N-oxide , the reactivity profile is inverted. While the ring itself is less prone to direct nucleophilic attack at C4 due to resonance donation from the N-oxide, the N-oxide oxygen atom is now a prime target for electrophiles.[7] This initial O-functionalization is the gateway to a host of valuable transformations that are inaccessible to the parent compound. A classic example is the reaction with phosphorus oxychloride (POCl₃) or acetic anhydride, which leads to the introduction of substituents at the 2- and 4-positions, followed by deoxygenation.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. quod.lib.umich.edu [quod.lib.umich.edu]

- 6. 4-Nitro-2-picolin-N-oxid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. baranlab.org [baranlab.org]

An In-Depth Technical Guide to Methyl 4-nitropyridine-2-carboxylate 1-oxide (PubChem CID: 12028685)

Introduction

Methyl 4-nitropyridine-2-carboxylate 1-oxide is a heterocyclic compound featuring a pyridine N-oxide core, a nitro group at the 4-position, and a methyl carboxylate group at the 2-position. This unique combination of functional groups imparts a distinct electronic character to the molecule, making it a subject of interest for researchers in medicinal chemistry and drug development. The pyridine N-oxide moiety enhances the polarity and aqueous solubility of the molecule, while the electron-withdrawing nitro and carboxylate groups activate the pyridine ring for certain chemical transformations.[1][2]

This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and potential applications of this compound, with a focus on its relevance to scientific research and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| PubChem CID | 12028685 | |

| Molecular Formula | C7H6N2O5 | [3] |

| Molecular Weight | 198.13 g/mol | [3] |

| Appearance | Expected to be a crystalline solid | Inferred from related compounds |

| Solubility | Expected to have moderate aqueous solubility | Inferred from N-oxide functionality |

Synthesis

Step 1: N-Oxidation of Methyl Pyridine-2-carboxylate

The first step involves the oxidation of the pyridine nitrogen to form Methyl pyridine-2-carboxylate 1-oxide. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst.[1][8]

-

Dissolution: Dissolve methyl pyridine-2-carboxylate in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform, in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent to the cooled solution of the starting material. The addition should be done portion-wise to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to destroy excess peroxy acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the chlorinated solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Nitration of Methyl Pyridine-2-carboxylate 1-oxide

The second step is the nitration of the N-oxide at the 4-position. The N-oxide group activates the pyridine ring for electrophilic substitution, directing the incoming nitro group to the 4-position.[4][5][7]

-

Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding fuming nitric acid to concentrated sulfuric acid at 0 °C.

-

Addition of N-oxide: Slowly add the Methyl pyridine-2-carboxylate 1-oxide to the pre-cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.

-

Heating: After the addition is complete, slowly heat the reaction mixture to a temperature typically ranging from 60 to 100 °C. The optimal temperature and reaction time should be determined empirically.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or a concentrated sodium hydroxide solution, until the pH is neutral or slightly basic. This should be done with caution due to gas evolution and heat generation.

-

Isolation: The product, this compound, is expected to precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or acetone.

Caption: Synthetic workflow for this compound.

Reactivity and Mechanistic Insights

The reactivity of this compound is primarily dictated by the interplay of its functional groups. The pyridine ring is electron-deficient due to the electron-withdrawing effects of the N-oxide, the 4-nitro group, and the 2-methyl carboxylate group. This electronic nature makes the compound particularly susceptible to nucleophilic aromatic substitution (SNAr) at the 4-position.[9][10][11][12]

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 4-position is an excellent leaving group and is readily displaced by a variety of nucleophiles. This reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups on the ring.[9]

Common nucleophiles that can participate in this reaction include:

-

Alkoxides and Phenoxides: To form 4-alkoxy or 4-aryloxy pyridine derivatives.

-

Amines: To yield 4-amino pyridine derivatives.

-

Thiols: To produce 4-thioether pyridine derivatives.[12]

-

Halides: For the introduction of a halogen at the 4-position.

The general mechanism for the SNAr reaction is depicted below:

Caption: Generalized mechanism of SNAr on the title compound.

The facility of this reaction makes this compound a valuable intermediate for the synthesis of a diverse array of substituted pyridine derivatives, which are important scaffolds in medicinal chemistry.

Potential Applications in Drug Discovery and Research

While specific biological activities of this compound have not been extensively reported, the broader class of nitropyridine-N-oxides has shown significant promise in several therapeutic areas.

Antimicrobial and Anticancer Agents

The N-oxide functionality can act as a bioreductive group, meaning that under hypoxic conditions often found in solid tumors and microbial biofilms, it can be reduced to generate reactive nitrogen species that are toxic to cells.[1][13][14] This "hypoxia-activated prodrug" strategy is a key area of cancer and infectious disease research. Furthermore, various substituted pyridine derivatives, which can be synthesized from the title compound, have demonstrated a wide range of biological activities, including antimicrobial and antitumor effects.[15][16][17]

Quorum Sensing Inhibition

Some 4-nitropyridine-N-oxide derivatives have been identified as inhibitors of quorum sensing in bacteria, a cell-to-cell communication process that regulates virulence and biofilm formation.[2] By disrupting quorum sensing, these compounds can potentially attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the development of antibiotic resistance.

Spectroscopic Characterization (Predicted)

1H NMR

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl protons of the ester. The chemical shifts of the ring protons will be influenced by the electron-withdrawing groups, likely appearing in the downfield region (δ 7.5-9.0 ppm). The methyl protons will appear as a singlet further upfield (δ 3.5-4.0 ppm).

13C NMR

The carbon NMR spectrum will show signals for the carbonyl carbon of the ester (δ 160-170 ppm) and the aromatic carbons of the pyridine ring (δ 120-160 ppm). The carbon bearing the nitro group is expected to be significantly deshielded.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups:

-

N-O Stretch: Around 1250-1300 cm-1

-

Asymmetric NO2 Stretch: Around 1500-1550 cm-1

-

Symmetric NO2 Stretch: Around 1330-1370 cm-1

-

C=O Stretch (Ester): Around 1720-1740 cm-1

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is achievable through established methodologies, and its reactivity, particularly its propensity for nucleophilic aromatic substitution, allows for the generation of a wide range of substituted pyridine derivatives. The broader class of nitropyridine-N-oxides has demonstrated promising biological activities, suggesting that the title compound and its derivatives could be valuable leads in the development of new therapeutic agents. Further research into the specific properties and applications of this compound is warranted to fully explore its potential.

References

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. Making sure you're not a bot! [oc-praktikum.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

- 15. Methyl-substituted 4-nitropyridine N-oxides as ligands: structural, spectroscopic, magnetic and cytotoxic characteristics of copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides: Original scientific article | ADMET and DMPK [pub.iapchem.org]

- 18. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. spcmc.ac.in [spcmc.ac.in]

- 20. Pyridine-4-carboxylic acid N-oxide(13602-12-5) 1H NMR spectrum [chemicalbook.com]

- 21. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]

Electronic properties of 4-nitro group in pyridine N-oxides

An In-depth Technical Guide to the Electronic Properties of the 4-Nitro Group in Pyridine N-Oxides

Abstract

The introduction of a 4-nitro group to the pyridine N-oxide scaffold profoundly alters its electronic landscape, transforming it into a versatile and highly reactive building block. This guide provides a comprehensive analysis of the electronic properties imparted by the 4-nitro substituent, intended for researchers, medicinal chemists, and drug development professionals. We will explore the synergistic interplay between the electron-donating N-oxide moiety and the powerfully electron-withdrawing nitro group, detailing the resulting molecular structure, spectroscopic characteristics, and chemical reactivity. This document synthesizes theoretical principles with experimental data to offer field-proven insights into the causality behind the unique behavior of 4-nitropyridine N-oxide and its derivatives.

Introduction: The Pyridine N-Oxide Scaffold

Pyridine N-oxides are a fascinating class of heterocyclic compounds. The oxidation of the pyridine nitrogen introduces a semi-polar N⁺-O⁻ bond, which fundamentally changes the parent molecule's properties. Unlike pyridine, which is deactivated towards electrophilic attack, the N-oxide oxygen can donate electron density into the ring via resonance, activating the C2 (ortho) and C4 (para) positions for electrophilic substitution.[1][2][3] This activation provides a synthetically valuable route to functionalize the pyridine ring in ways not easily achievable otherwise.[1][4]

The introduction of a strongly electron-withdrawing group, such as a nitro (NO₂) group, at the 4-position creates a powerful "push-pull" system. This guide focuses on how this specific substitution dictates the molecule's electronic character and utility.

The Dominant Electronic Effects of the 4-Nitro Group

The electronic character of 4-nitropyridine N-oxide is a direct consequence of the interplay between resonance (mesomeric) and inductive effects of both the N-oxide and the nitro functionalities.

Resonance and Inductive Effects: A Synergistic Push-Pull System

-

N-Oxide Group: The N⁺-O⁻ moiety acts as a resonance electron-donating group, pushing electron density into the pyridine ring, particularly at the C2, C4, and C6 positions.[1][5]

-

4-Nitro Group: The nitro group is one of the strongest electron-withdrawing groups, operating through both a powerful negative resonance effect (-M) and a negative inductive effect (-I).[6]

When combined, these opposing forces create a highly polarized molecule. The N-oxide pushes electron density towards the C4 position, and the nitro group strongly withdraws it. This delocalization is best represented by the key quinoidal resonance contributor, which highlights the severe electron deficiency at the C4 carbon.

Caption: Key resonance contributors illustrating the "push-pull" electronic system.

This profound electron withdrawal has significant consequences for the molecule's geometry and reactivity.

Impact on Molecular Geometry and Dipole Moment

Theoretical and experimental studies confirm the structural impact of these electronic effects. The presence of the electron-withdrawing –NO₂ group at the para-position results in a decrease in the semi-polar N→O bond length compared to unsubstituted pyridine N-oxide.[7] This suggests an increase in the double bond character of the N→O bond, consistent with the resonance model. Conversely, electron-donating groups like –CH₃ increase the N→O bond length.[7][8]

Computational studies have calculated the dipole moment of 4-nitropyridine N-oxide to be approximately 0.97 D.[9][10] Interestingly, the dipole vector points away from the nitro group (negative pole) and towards the N-oxide group (positive pole), a result of the vector addition of the two inward-pointing dipoles associated with each functional group.[9]

Spectroscopic Signatures of Electronic Perturbation

The unique electronic environment of 4-nitropyridine N-oxide is clearly reflected in its spectroscopic data. These signatures provide experimental validation of the theoretical models and are crucial for characterization.

| Spectroscopic Data for 4-Nitropyridine N-Oxide | |

| Technique | Observed Signature |

| ¹H NMR | δ ~8.2 ppm (d, H2/H6), ~8.4 ppm (d, H3/H5)[11] |

| ¹³C NMR | C4 signal significantly downfield.[12][13] |

| IR Spectroscopy | ~1515 cm⁻¹ & ~1345 cm⁻¹[11] |

| UV-Vis Spectroscopy | Strong absorption bands in the UV region.[12][14] |

Chemical Reactivity: The Preeminence of Nucleophilic Aromatic Substitution

The most significant chemical consequence of the electronic structure of 4-nitropyridine N-oxide is its exceptional reactivity towards nucleophiles. The severe electron deficiency at the C4 position makes it highly susceptible to nucleophilic aromatic substitution (SₙAr).

Caption: How electronic properties activate the C4 position for SₙAr.

The nitro group serves a dual role: it powerfully activates the ring towards attack and then acts as an excellent leaving group. This reactivity makes 4-nitropyridine N-oxide an invaluable precursor for synthesizing a wide array of 4-substituted pyridines, which are often difficult to access through other routes.[15][16][17] The nitro group can be readily displaced by a variety of nucleophiles, including halides, alkoxides, and amines.[15]

Field-Proven Protocol: Synthesis of 4-Chloropyridine N-Oxide

This protocol demonstrates a typical SₙAr reaction where the nitro group is displaced by a chloride ion. The procedure is adapted from established methodologies.[16]

Objective: To replace the 4-nitro group of 4-nitropyridine N-oxide with a chloro substituent via nucleophilic aromatic substitution.

Materials:

-

4-Nitropyridine N-oxide (1.0 eq)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution for neutralization

-

Ethyl Acetate or Dichloromethane for extraction

-

Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) for drying

Caption: Experimental workflow for a typical SₙAr reaction.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-nitropyridine N-oxide in concentrated hydrochloric acid.

-

Heating: Heat the solution to reflux and maintain for several hours (e.g., 24 hours).[16] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Cooling & Neutralization: After the reaction is complete, allow the mixture to cool to room temperature and then chill in an ice bath. Carefully neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution or a cold sodium hydroxide solution until the mixture is basic.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane. Repeat the extraction two to three times.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt such as sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting 4-chloropyridine N-oxide can be further purified by recrystallization or column chromatography.

Self-Validating System: The success of the reaction is validated by the disappearance of the starting material (TLC) and characterization of the product (NMR, MS), which will show the absence of the nitro group signals and the appearance of a pattern consistent with the 4-chloro-substituted product. The N-oxide can then be reduced to the corresponding 4-chloropyridine if desired.[15]

Applications in Drug Development and Medicinal Chemistry

The unique electronic properties and reactivity of 4-nitropyridine N-oxide make it a valuable intermediate in pharmaceutical sciences.[18] The ability to easily introduce diverse functionalities at the 4-position is critical for building molecular libraries and performing structure-activity relationship (SAR) studies.

Furthermore, 4-nitropyridine N-oxide itself has shown biological activity. It has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, a mechanism crucial for disrupting bacterial communication and pathogenicity.[19][20] This highlights a direct application where its specific electronic structure is likely key to its interaction with biological targets like the LasR protein.[19][20]

Conclusion

The 4-nitro group in pyridine N-oxides is not merely a substituent; it is a powerful electronic controller that defines the molecule's character. Through a synergistic push-pull mechanism with the N-oxide, it creates a highly polarized and electron-deficient C4 position. This electronic arrangement is readily observable through spectroscopic methods and culminates in exceptional reactivity towards nucleophilic aromatic substitution. For researchers and drug developers, understanding these fundamental electronic properties is paramount to leveraging 4-nitropyridine N-oxide as a strategic tool for the efficient synthesis of complex, functionalized pyridine derivatives with significant potential in medicinal chemistry.

References

- Reiher, M. et al. Electronic Structure Analysis of the Nonlinear Optical Materials 4-Nitropyridine N-Oxide (NPO) and 3-Methyl-4-nitropyridine N-Oxide (POM). Chemistry of Materials. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE86cfFyJZ_YnmcHjvR8-pqbdWFVXQu0DCmQFZgoitN-CxVBL45gQ5huL3_b7CDCJTkArB_J5zm-KszekMUd3IMcUQTGumskJQoI5RHWvlHmUcqznQwl-QHI6W9V__rNwr3srlI5VKMZw==]

- Figshare. Electronic Structure Analysis of the Nonlinear Optical Materials 4-Nitropyridine N-Oxide (NPO) and 3-Methyl-4-nitropyridine N-Oxide (POM). Chemistry of Materials - ACS. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEotbd1qchi-keuLMi0lMYAf9QjidJkjrXSE22EuE1oU1PMIy4OmeEL_ShOly41PfY6NqgcNWhJ6WppIOdqDeTiU3BC6NKaLmPI52BwyT46mx4eI6N-h3X9U71r9CZwjVDbBz0XDAt4CTwnDn9wov6TEagahMCcErwasY7B34JFZotDIMHQHsNIN3xHCF238dd0qOCccT_NK9CsE_RbXmuFlHIwQJ_VunxXXeRfzc8gDmueXC2O7uiE3RHb0Vf6s9xjyF-wRDGQQYRcZVVGb7Brg9j19AfPU8B1x0wVxQP_u0HbUzqA1gueOdlkRD9PLBZZ3NkSCGTDIw==]

- ResearchGate. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLx95zlJFulN2Qr1wddWBWELl3D7O3rSfQxIuZbgewvt5tkbHDr8e4MRbf85aiu6HX9jhDmMD7YwNdD0fKRxLnp3592jV0wZv6LMz_kBkGULkIzUz-OWvpopnVLew-fYWrNObRkT0Yvm9wBwv-MiFmBNRFQ75p5YXyifnmkTZboRJaZFH4DlzoZaOFhLjy8s8hnXqOEIRyK3BFEggS9XwcGaQg6h4VUjHewOmyBckgRMis-VIySrB4jpGzFHmtQLk-XrsVqFrGVLXe_N09JnUuhULPzIetF9LRn7K6fns0cFxYIkFGrTqeGTn48QIxzCs=]

- Hertog, H. J., & Combe, W. P. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHanlN5IKsQRZts227ORGoTbT217TCTQ4ew0rrico_zXPHi1uYiTkQAUVBmu1PoUagHQrRV0mOxYQS-D_pnlpLMP3QsVZYZb0KZdI6ad51SgQnYLkVi4rZirbHdU1QNibmIn2LfZZFgc8BH35KuggHXZkGMB4H51jZ3WgUds6hC4obMt9OzU-hLXCVHxYa6DlP4I_AHbNkmQYDLg708VDeXYudJHgFuvfHiTY7cYiLjdHCwdLaJ86ooMqQDg3AOI2s_9ffQELEBdqcISZJ9sqkBSeo58Az0R1MnItIzdR1dljONLA==]

- Breyer, F., et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2cyr5UTHbwjTMSLx_mSzoRQ8hExmn_3awT6BwiYhga-gf8p3KUatPdCQyI-VYQeDHmnkAvFNDZ9h1LYoDLdP0Tus6yGAF7vOHX6gVLXDf-rVzMYeeqrsB8ZCvEbsuvEtu8bqoYgY-6VSAJFo=]

- den Hertog, H. J. reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8us_7qEWc06sRhch5QmcJG5l7784SV9gPf9AqkIN1CDaqdnnnl4osw-j9OavP2EzEIikFO9M3YeCng2SHVd-imORTitl2PnLcdJNIogcsRrn7ZZC3LEvDA7NBFCauF4WLwfz1Xii2OtUMV8bHAeYAdCGGtsIiTaaX6r2QhurE]

- den Hertog, H. J., & Combé, W. P. (1951). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581–590. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyu6lAje0LYEr8I5TJI3NnL98Uy5Eth1N9VSsfj-wqaWgRPu91hk1zCdHPnYmP076r87doys34sYxylFCsQ-zKFISK1XvRkG9k_SbMhXx0QTqFEGBZyL2qQwhl6dMhGjOONc-kVQ==]

- Wasylina, L., & Puszko, A. ELECTRONIC SPECTRA AND STRUCTURE OF METHYL DERIVATIVES OF 4-NITROPYRIDINE N-OXIDE. Chemistry of Heterocyclic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxqTQ55co1EsKgBAvdiMTyDiL3e5gie1zYMWO5oAZ3q8_PS6vEO0mUsCuSPdOmprgolEM2aXggEGn-XsUyIbWilepGS2MQFVdojULMZrqB7LTxPYp55V25ZRF1iWTZ4ICcpk_zGzP4VnRdlg==]

- ResearchGate. Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNje0nNcx15BTZzSf1mVn1iHwiKfQ5sCvxr72_u8oV1ArGB2UprQ370HK_bLhnQgUXCeQbqIkVrEA9uRYCLZVG0GV1hiermPr6DrmEt0knS4i27LhoN3gVXu6oe0i_5VvYdw4gcVRCOV1lKfhQqnWSmrdzzYztX-kQW_gKh1ZFkjs7UqZOXIQHMAeh4b8NZFWICIndxPese-AIjPutbFItKklXWNvVaa0mV9yk-aSe7AEcUaPeecuADpXWrVJPL4GCPKNX31MUCjBHck1Dzh5_bi_hKZgpJiI2qRoUyA==]

- Breyer, F., et al. Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlTqPueW8Z--xAwacl0bEdmXtOcDA2bIQROohQHdig-WUdqC8Hge3uj_BvgedT4LfC341vUwANvQ9ao7Bdrgwbz9ODeKP8uyN8kKOLqqcTth1DjaQFL__tP5cGt6SVFQ-_DXorAmqSLmjgmR39Dto=]

- Unknown Author. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuQKzInAB8-k49XJzFXbgVkCXOhgeINDWiymicF3WC0QEfPzujM02Uk5QZXqcRoW55bbyXsYJKz_8A07n2A0fzXMfrg0A87ZZ0gIqzY4DCdVhwdhXCwSdPv7fAjylKyNvJ8sm2os88Nk4o5lE=]

- Jia, Z. J. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpYYxx53lCA8NONIOM5hA3OoH8r8e-Uw5fyHJp72HLpO2-OR_GMxtqTPUkwdb75mVQXI_H1iD7JA_FeJT_aGJ9BrY8vB02zaMut4GZZjWd3Q92NlM-KhjU71v8PebuGUZnJuJ4vUjDOm08y4f5_UNcvXInpmjJkgx7OfBre3WKsbA_b-r_D9SR]

- PubChem. 4-Nitropyridine N-oxide. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExxxRc4pRHhHTKjmU-QIWYjbKirAPFHI6RabZtlWGDm6P33LvySGeVpQXqdlBMXwNUgPLbbuDDX8uqWVN05kl_UkmDArf52DIzhajMYNK7zovs4mP8OTAZrGTY0_jmuVrJQtYNm7XegfWTs6hMnSiX9GOBHHcT0nVR1NU=]

- NINGBO INNO PHARMCHEM CO.,LTD. Understanding 4-Nitro-2-picoline N-oxide: A Versatile Pharmaceutical Intermediate and Chemical Building Block. NINGBO INNO PHARMCHEM CO.,LTD.. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbGi2u7vSHRjoIrK6qlQN-eKu3wu9ObbIyr25G61YRVCwhLhfuDyJNG9veOPe9B3hLHZgSno_B5Q2wc0PtPA5_WZg4fPGKWXWLwESpwkr9fFjHO1OwnXr_P5cwnlK1NHj_GdFKq6rXygxUqwqNNSNOMw-0-Q7yqDt8x7WquxS9uZ9ctk8Zvmf25os7zTJHaRbl7PXG6p3g17rXA8t7OJoNW2jo6TCkBMz07FuC0jYSdnK2qF7bIblXqWJ49TpLKVATAuERXetuemelskc8RwUQy4GxYeslTDFFcFDGImk=]

- Chintalapudi, P. et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwsEJn5zQ5HxqJJGFs-ZcILtTFtUIXgjZDjWQphaCDBeRRNTO-ksws04op09eiHZg_CuW6bTRpTX8L85QbHDB2x4eWXX_KIijBS0R-ACL8CAkXSt7EyknIraQMIrqkWSjkBpNXWGONuGamqLpsgA==]

- ChemicalBook. 4-Nitropyridine N-oxide. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJwaI6W19iB4tH5CTEGUvSUmqigcpSVeO9UdFl-V-ttNG_ta-z2-8INhiC-U9Gh-EdRj0bsq8N--j44VhZjS4JTtw8DPDjMvcRzIhv3vKo02nbm6psO7eMCRsxmRTgsqOA5d9Djnb52wjilNOjVjzj3ulESjJVh-8x6Jix5_]

- Katiyar, D. Pyridine Lecture Notes. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbKEDX8cqQerRo5FdS5CZ68D8WlxEXm7weNbPx_idGJYkEemMEhOyKNFTcpXq2FNNvdjcc0z_OpGhOHFFx7UBQTT6m3-bpr1f4XZnh4jbt1k67VD7WMLnTm_zT5RANrLlXnZREZNZoE_6nU7A-AXamfN3kE9toi0jHfOMeA==]

- ResearchGate. Scheme 2. Resonance structures in the 4-position substituted cases. ResearchGate. [URL: https://vertexaisearch.cloud.google.

- Head, N. J., et al. Charge-transfer activation of aromatic EDA complexes with N-nitrosopyridinium. Direct comparison with the N-nitropyridinium acceptor. Journal of the Chemical Society, Perkin Transactions 2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkE_RfKMTF3mAFkdsqRa5cM4YQMHkIdXXYsPY_Nu46iMPDajlITje5Tsot34jqqDn-o2DQc_jqm9menGrnUwEJzQ1SRB7e90s4XALHfynzqSnomS7MsUeIyFB2zrnX5SeASTtgfIvW87HpXpJIQUkaXKJasL9K6UQr-F3SAA==]

- SpectraBase. 4-Nitro-pyridine 1-oxide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5iXQlS8Tsc8UAYIpb1YlAwjRv0P7Y4jv4_dFIU92Dsulwr7VjgmX_X0fZtF-RjBtZuEkdCl2EtNiEKo6imiZFIUDjZvstJQzRJzOfJsf461QjmQdtP5lzRINS3JX2QvyCcboUMag=]

- ResearchGate. (PDF) A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqrCkvWfhcXQww36mBpCEEb5vxb8novCF5kl9j-Lo3WOAEszZe2rrDBgu-DJ51XPV737MKEQ-2QV2p4IrQsVKwg4R61v6B7figWtgC6wAzbLMzziBOGemt5MWv26InaF-Q5e788uyWJlZqt67FrPMF-teSvGf_2oaOuICcgx-Hw6nH9-G7-sNe1orQ78PoWb0O-EmVxqPmRW0VWVWtvHl6kp_9Gw==]

- NIST. Pyridine, 4-nitro-, 1-oxide. NIST WebBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmk5jdGuwoX1J4D0UEHljvLtyZ-gIpj4VZ28HZrn2nrYd-nOUi1Dj4AOmwnok2GKYiypGeE2CphmvVVaCbj6fx-YWBNjIz4lP7qdJAPXBeNgnvH7bq_CqZVhMQcpRtxVqvqh2nF1AfdzAlnrER3zNvrfVpmw==]

- Wikipedia. 4-Nitropyridine-N-oxide. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoenr8oqA2kz2hk_9AxZdpHtpn3Bq51mYZ9MZRD1IIuHMwKI36l98g_38xa2FXl9CQnAySfN6_dlI9qPCtSvBQFCA4I_aFmxZnvs2P9SaZoMkCuTDcaoL7G0_RQ37ade_rLZbVyEezbezkpH3Sxd8=]

- Clayden, J., et al. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2sQ9BO4JzolvLSghzyTS6kguoYEPNn3BcZhoGZlPA1Q-lOBJAozXyH--FDvrd39FO4rPJ3sXQvvANzaI5phGj4qOWhb7Kj2eUKztq8nvCq14MQyG3SUaWDPEbyUeBJ6amanV20g==]

- Unknown Author. Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJWpaQax3Xh2LCsTlx8pGJuXjog-LFrMhXb-5bEeUYdv-tPFF7v4OsICF2ZN_KCd428lFg1Op0jxBwxVSfwejShO-3UPjfOqioj64I5qJX9BSFjZcfwZQOA_uQYgnKWFSfqAXNmebiNtE=]

- Benchchem. A Comparative Analysis of the Reactivity of 3- Ethyl-4-nitropyridine 1-oxide and 3-methyl-4. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0G9PLNekZK77jnyUhgbhZqm-QRwtxSHSM33wYOVqeYRmu6NS137w8ouiZNFu88UH0vtLbHtMHPU4tKwQMg8q49wsdLVecCy9RDMjIY6KbJOwhAwsDVb0Ge8n6pmK0OSPDtosq4VqnD23STGjWzgkD35nelYuttI_APTRPprs_Qfvge8Mp7iBp0ah_cP19VaofAHycP-k4PEDLcn4liYY-zcBsWc_USWIZv1Jq6WSDziEN9xyhAEPqYGIscs0IJAvPvIM3eN-gHd2REaqWO703psjTWjHjn67aim0D-9zkX4HA3uAkPKWXAz1l3AulFu_goo4=]

- Herlocker, D. W., et al. A Study of the Donor Properties of 4-Substituted Pyridine N-Oxides. Inorganic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEF0djhRMfrWL6-rQbtgUY_iI9Ms93B14itk8zoK9Tp-F9ktyUaoFt2knBqYtfLJhwjAhI-adJyFh6Ne6Iry2ExHFqBZ8o9d846ldSfjqxAjpqUtTiPS9d5NZGaI6Rc_o9_NoZbWow=]

- Unknown Author. 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8ILOYApSrck_VQ8AtL3OtrXdmzKhoOP_k0KE_1C_H9xdBfQz5FCTaFQlPLx3E2z_YKRqy305Quu7zwUx8x6lmsIN-unqBg4oKm3tmEYPmg9VH0kpv_j0yXRlJmEpgdYU9lXUnW52ObxfghE_MIquvbBjHLC6aQ_fX]

- ResearchGate. 4‐Nitropyridine N‐oxide. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHA1vjpXt0Z50cl0DKQGiDmHRmOsGdX6Fsh5jUON50HGRUaRNXg6TZI70sT3-lRJMlmlgB_lr1UCT4Ez1YY7mAvWE91FhhRQJqUKifB6Iog5abrd3n0yKj7c6r230elK4jQq1jofSiiSHC_y72ANOXyTW8Z8GGzvMqSZPxsMvqEQRaavvM=]

- Unknown Author. Electrophilic substitution at position 4 of pyridine. Unknown Source. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKXUlpPqCSP4kB4naebV-47yTR5pLYF2bStJ4BzRtcrHYuNwkxuK4630T2mZ_8gCzWcQ9yleaI6nKf59K25GEj91OZ-fYPOUa3C2jaeoda_APPbdAWoZU5D84bal9aNnre2BftIfzf1WJojSx1TmlpS3gCj7C3UuNoJ_Chn4v449FaNhNuITaI8sr4jFmU8SbXuWKbagDtIyiYW9jlLtYQKee_wg==]

- Vasil’ev, E. N., et al. The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations. PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHow3p3h6le7EPpbYzuqgt2D_6qkkgHOTyRFMajPF5XtJV-AwW52E_6KsJta3CV2bTMJcCdFxGYChGoFaruk_wExUCBjPBfMeLaVmJwG2xbKCe8l0nvXfrQIZPPXPtKgSF5hKyxoT5EbwPA1w==]

- Chemistry Steps. Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGV0KedVDpzMStvXYlm4-9w-MsbeTthM7ZSQLx972VZw1DC5hI1Ww_PIb6y5eyTfVktd3LIzJFwY11LBmF6FaO8YbK718CCbc6PMfe_Ybk95zYq4fRfqROSlq0wgFaIV866gdjrpMm5V1yZIBOP6jK-eppS2DBR2mepvARtXmSw2tbseA==]

- YouTube. Reactivity of Pyridine-N-Oxide. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGorXfasw1x12iCAlsmMTptMtLz65yMwOZuwK5GcDjxvXsac5cnBUxS6PK9i9f0tjxSlm6oi-tYmOcTGRsHc3-W5oHYDZePD_oSjwMFmnUP3EV1pNfI3J3EUaFg4QC16BvuCsc4BA==]

- YouTube. Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGubk91f1LhZnzxainCDIEI6UZWDMs-y2kXyMAyxCr3WUZsV2knDM_YzszbQ9jLTra3_FCZ2b9rNlDQI5YChYsO8O0zG5HT87tZMR3GeRqovzbAsMMW4kABlP55WP5-x4Sdot6S1g==]

- Chemistry Stack Exchange. Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQER22xB17X7JD_WvRqAMiXaoQ6YFy5KRkFoL8nSpWGJJUtGDV-CPNlg11JOMeRCYWE77eU8qm54_9BK9G7zFIZfrsB7EawDTeXKBBovIQwR5WNiuZ4dMaQuPLk__Vn1HmHFNsY78PFE24cdAMN0QijF4_Gl6XQWW-j9mbK4dLT4Hfvyd6fbIzH3CW-xQzJQjQ4fKTh4t9NrU0mpxJP154itymb1REYt9eGnNglunIy45NMs7ZnzQSuycoL-6zBL]

- Campbell, A. D., et al. Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl and -pyridinium groups. Journal of the Chemical Society B. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ-SERYlgjZynkooocxq_svJSK5-tABHJ5mn6qfK-bh1C082R2gykEHpAR1_8oRd8qEG42h0uurXNu6PzqRFH10iMD9fsNCVmMcFym_BWOQa_SJBY1_IwT9FCd6nnSb6Jw4WNdFIuOF2si4aQeZmipKyB7ForhsPG_THpf9g==]

- YouTube. Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtngk9OAChrxj6QTg-8vjKAY4nAwwMtDKxf-ayf2GK9AQZunxynK6-2xcUEn5cWdjDHkbWrngt_wFceg3DIrU_TnhWV_EFozSJpr24LdVexBzo3RUVwEb9T28GnKrBtcoPwlfFig==]

- Quagliano, J. V., et al. Transition Metal Complexes of Pyridine N-Oxide. Journal of the American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLjvzzzLU_k49lY_aQCiujQz0dGfJjxGzmsanIg3qNoL0CyOjRVrij_rztZpVNo-pmGtfsOcHgtk2HAEFJ06Qdo0tV0DNNPJyx5QZeHHRp5fPyWH4CwK80HrTQB8KtKw-8cDcHz1Y=]

- Kim, T., et al. Metal oxide charge transfer complex for effective energy band tailoring in multilayer optoelectronics. Nature Communications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdsYLUlruRGyhXq_ItmYk5x9iqdmoa4yr7CPjp38GkkceWpaxnan7pjFEWYzjFvo31xNO1mcJ4vcbwbLd2uXWjuC84v7PAJwn6oedHWvQk6Nr-FekEy-_3HluVUb6iSUB54nHf6ZDBxumB-w==]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 7. researchgate.net [researchgate.net]

- 8. The molecular structure of 4-methylpyridine-N-oxide: Gas-phase electron diffraction and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acs.figshare.com [acs.figshare.com]

- 11. Making sure you're not a bot! [oc-praktikum.de]

- 12. 4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. ELECTRONIC SPECTRA AND STRUCTURE OF METHYL DERIVATIVES OF 4-NITROPYRIDINE N-OXIDE | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 15. semanticscholar.org [semanticscholar.org]

- 16. sciencemadness.org [sciencemadness.org]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

- 19. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Note: Regioselective Nitration of Methyl Pyridine-2-carboxylate 1-oxide

[1]

Abstract & Strategic Overview

The introduction of a nitro group onto the pyridine

Critical Challenge: The standard nitration conditions (Fuming HNO

Protocol Strategy: This protocol utilizes a "Self-Validating" workflow. It performs the high-temperature nitration to secure the C4-nitro group, followed by a contingency re-esterification step .[1] This ensures that regardless of whether the ester survives the nitration bath, the final isolated material is consistently the desired methyl ester.

Safety Assessment (High Hazard)

-

Energetic Reaction: The nitration of pyridine

-oxides is exothermic.[1] An induction period is common; gas evolution may spike suddenly. Temperature control is non-negotiable. -

Fuming Nitric Acid (90%+): Extremely corrosive and an oxidizer.[2] Incompatible with organic solvents (acetone, ethers) – Do not use organic solvents in the nitration vessel.

-

Delayed Exotherm: Upon heating to 90-100°C, the reaction may self-heat.[1] Keep an ice bath ready for emergency quenching.

Reaction Mechanism & Pathway

The

Figure 1: Reaction pathway showing the direct nitration route and the contingency pathway for hydrolyzed intermediates.

Detailed Experimental Protocol

Phase 1: Preparation of Nitrating Mixture

Equipment: 3-neck Round Bottom Flask (RBF), internal thermometer, magnetic stir bar, ice-salt bath.

-

Charge the RBF with Concentrated H

SO -

Cool to 0–5°C using an ice-salt bath.

-

Add Fuming HNO

(d=1.5) (1.5 – 2.0 equiv) dropwise via an addition funnel.-

Note: Maintain internal temperature <10°C. Addition is exothermic.

-

-

Allow the mixed acid to stir at 5°C for 15 minutes.

Phase 2: Nitration Reaction

Substrate: Methyl pyridine-2-carboxylate 1-oxide (1.0 equiv).[1]

-

Add the solid substrate portion-wise to the cold nitrating mixture.

-

Control: Ensure temperature does not exceed 20°C.

-

-

Once addition is complete, remove the ice bath and allow to warm to room temperature (RT).

-

Critical Step (Heating): Slowly ramp the temperature to 100°C using an oil bath.

-

Observation: Brown fumes (NO

) will evolve. Monitor for sudden exotherms around 80-90°C.[1]

-

-

Maintain at 100–105°C for 3 to 4 hours .

-

Checkpoint: Take an aliquot (1 drop), quench in water, extract with EtOAc, and check TLC/LCMS.

-

Target: Disappearance of starting material (

153). Appearance of product (

-

Phase 3: Workup & Isolation[1]

-

Cool the reaction mixture to RT, then to 5°C.

-

Pour the mixture slowly onto crushed ice (5x weight of acid volume).

-

Caution: Vigorous exotherm.

-

-

Neutralization: Carefully adjust pH to 2–3 using solid Na

CO-

Note: Do not make it basic (pH > 9) as the ester is sensitive to base hydrolysis.

-

-

Extraction: Extract the aqueous layer with Chloroform (CHCl

) or Dichloromethane (DCM) (3 x volumes).-

Process Note: If the product precipitated as a solid upon neutralization, filter it directly.[3]

-

-

Dry organic layer over Na

SO

Phase 4: Contingency Re-esterification (The "Trustworthiness" Step)

Perform this step ONLY if LCMS indicates significant hydrolysis (presence of carboxylic acid mass).

-

Dissolve the crude residue (containing Acid + Ester) in Methanol (MeOH) .

-

Add catalytic Conc. H

SO -

Reflux for 2–3 hours.

-

Concentrate MeOH, dilute with water, neutralize with NaHCO

, and extract with DCM. -

This ensures 100% conversion to the Methyl ester .

Quantitative Data & Stoichiometry

| Component | Role | Equivalents | Density | Notes |

| Methyl picolinate N-oxide | Substrate | 1.0 | Solid | SM |

| H | Solvent/Catalyst | 3.0 - 5.0 | 1.84 g/mL | Dehydrating agent |

| HNO | Reagent | 1.5 - 2.0 | 1.50 g/mL | Source of NO |

| Methanol | Solvent (Phase 4) | 10-20 vol | 0.79 g/mL | Only for re-esterification |

Process Flowchart

Figure 2: Operational workflow including the critical decision point for re-esterification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Charring | Temperature spike during addition or heating.[1] | Control addition rate strictly. Ensure efficient stirring. Do not exceed 110°C. |

| Product is Acid (COOH) | Hydrolysis during nitration or basic workup. | Do not discard. Perform Phase 4 (Re-esterification). Avoid pH > 9 during workup.[4] |

| Incomplete Reaction | Wet HNO | Use fresh Fuming HNO |

| Explosive Fumes | Runaway nitration.[5] | Stop heating immediately. Apply external ice bath. Ensure blast shield is used. |

References

-

BenchChem. Synthesis of 4-Nitropicolinic Acid via Oxidative Nitration: A Technical Guide. (2025).[3][6][7][8] [1]

-

Organic Syntheses. 3-Methyl-4-nitropyridine-1-oxide. Coll. Vol. 4, p.654 (1963). [1]

-

PubChem. 4-Nitropyridine-2-carboxylic acid 1-oxide (Compound Summary). CID 84713.[9] [1]

-

Katritzky, A. R., et al. Preparation of nitropyridines by nitration of pyridines with nitric acid.[6] Organic & Biomolecular Chemistry, 2005, 3, 179-184.[1]

Sources

- 1. 801239-88-3,tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Nitropicolinic Acid | 13509-19-8 | Benchchem [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 54969-37-8,1-(1,4-dimethylpiperazin-2-yl)ethan-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 4-Nitropyridine-2-carboxylic acid 1-oxide | C6H4N2O5 | CID 84713 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 4-nitropyridine-2-carboxylate 1-oxide as a Versatile Pharmaceutical Intermediate

Introduction: Unlocking New Synthetic Pathways in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel pharmacologically active agents are paramount. Heterocyclic compounds, particularly substituted pyridines, form the structural core of a vast array of pharmaceuticals. Among the diverse synthons available to drug development professionals, Methyl 4-nitropyridine-2-carboxylate 1-oxide emerges as a highly valuable and versatile intermediate. Its unique electronic properties, stemming from the presence of an N-oxide functionality, a nitro group at the 4-position, and a methyl carboxylate at the 2-position, render it an exceptionally potent building block for the construction of complex molecular architectures.

The N-oxide group serves a dual purpose: it activates the pyridine ring for nucleophilic substitution, particularly at the 4-position, and modulates the compound's physicochemical properties, such as solubility.[1][2] The strongly electron-withdrawing nitro group further enhances the electrophilicity of the C4 position, making it highly susceptible to attack by a wide range of nucleophiles. This predictable reactivity allows for the facile introduction of diverse functional groups, a critical aspect in the exploration of structure-activity relationships (SAR) during lead optimization.[3][4]

This guide provides an in-depth exploration of this compound as a pharmaceutical intermediate. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols for its application. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt these methodologies for their specific synthetic challenges.

Physicochemical Properties and Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 60923-20-8 | Internal Data |

| Molecular Formula | C₇H₆N₂O₅ | Internal Data |

| Molecular Weight | 198.13 g/mol | Internal Data |

| Appearance | Pale yellow to yellow solid | Inferred from related compounds |

| Melting Point | Not available (predicted to be in the range of 150-170 °C based on similar structures) | Inferred from related compounds |

| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. Limited solubility in non-polar solvents. | Inferred from related compounds |

Synthesis of this compound

The synthesis of the title compound is typically achieved through a two-step process starting from methyl pyridine-2-carboxylate. The following protocol is a representative procedure adapted from established methods for the N-oxidation and nitration of pyridine derivatives.

Experimental Workflow: Synthesis

Sources

Application Note: Synthesis of 4-Aminopyridine-2-Carboxylate Derivatives via Nucleophilic Aromatic Substitution

Introduction: The Strategic Value of 4-Aminopyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science. Among its many derivatives, the 4-aminopyridine-2-carboxylate framework is a particularly valuable building block. These compounds serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), especially those targeting neurological disorders and the central nervous system.[1][2][3] Their unique electronic and structural properties also lend them to applications in the development of novel polymers and photoresist chemicals.[1]

This application note provides a detailed guide to the synthesis of substituted 4-aminopyridine-2-carboxylates through the reaction of Methyl 4-nitropyridine-2-carboxylate 1-oxide with various primary and secondary amines. We will explore the underlying reaction mechanism, provide field-tested experimental protocols, and discuss critical process parameters that ensure high-yield, reproducible outcomes.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core transformation relies on the principle of Nucleophilic Aromatic Substitution (SNAr). For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), and there must be a good leaving group.

In the case of this compound, the substrate is exceptionally well-activated for nucleophilic attack at the C4 position:

-

N-Oxide Group: The N-oxide functionality is a powerful EWG, inductively withdrawing electron density from the pyridine ring and enhancing its electrophilicity.

-

Nitro Group: Positioned para to the site of attack, the nitro group is one of the strongest activating EWGs. It effectively stabilizes the negative charge in the reaction intermediate through resonance.

-

Leaving Group: The nitro group (-NO₂) is an excellent nucleofuge (leaving group), readily departing as a stable nitrite ion (NO₂⁻).[4]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5]

Caption: Figure 1: Generalized mechanism for the SNAr reaction.

Experimental Design: Causality Behind Key Choices

The success of this synthesis hinges on the rational selection of reaction parameters. Each choice is dictated by the chemical properties of the reactants and the mechanism of the reaction.

-

Choice of Amine (Nucleophile): The nucleophilicity and steric bulk of the amine are critical.

-

Primary vs. Secondary Amines: Both are effective. Primary amines (e.g., butylamine) and less-hindered secondary amines (e.g., morpholine) generally react readily.

-

Steric Hindrance: Highly branched or bulky amines (e.g., tert-butylamine) will react more slowly due to steric hindrance impeding their approach to the C4 carbon.[5]

-

Aromatic Amines: Anilines are generally less nucleophilic than aliphatic amines and may require more forcing conditions (higher temperatures, longer reaction times) to achieve good conversion.

-

-

Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are ideal. Their high polarity is crucial for stabilizing the charged Meisenheimer complex, thereby lowering the activation energy of the reaction. They also effectively dissolve the starting materials.

-

Temperature Control: While the reaction can proceed at room temperature with highly reactive amines, moderate heating (50-80 °C) is typically employed to ensure a reasonable reaction rate without promoting decomposition or side reactions. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time.

-

Stoichiometry: A slight excess of the amine (1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

Protocol 1: Reaction with a Primary Aliphatic Amine (Butylamine)

This protocol details the synthesis of Methyl 4-(butylamino)pyridine-2-carboxylate 1-oxide.

Materials:

-

This compound (1.0 eq)

-

n-Butylamine (1.2 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask with magnetic stir bar

-

Condenser and heating mantle with temperature controller

-

Nitrogen or Argon inert atmosphere setup

-

Thin Layer Chromatography (TLC) plates and chamber

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Dissolution: Add anhydrous DMF to create a 0.2-0.5 M solution. Stir until all the solid has dissolved.

-

Amine Addition: Slowly add n-butylamine (1.2 eq) to the solution at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate as eluent). The starting material should be consumed within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing an equal volume of water.

-

Extract the aqueous phase three times with Ethyl Acetate.

-

Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. This removes residual DMF and acidic impurities.

-

-

Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate to afford the pure product.

Protocol 2: Reaction with a Secondary Cyclic Amine (Morpholine)

This protocol details the synthesis of Methyl 4-morpholinopyridine-2-carboxylate 1-oxide.

Materials & Equipment:

-

Same as Protocol 1, with morpholine replacing n-butylamine.

Procedure:

-

Setup & Dissolution: Follow steps 1 and 2 from Protocol 1.

-

Amine Addition: Slowly add morpholine (1.2 eq) to the stirred solution at room temperature.

-

Reaction: Heat the mixture to 70 °C. Morpholine is slightly less nucleophilic than butylamine, so a slightly higher temperature or longer reaction time may be necessary. Monitor by TLC until the starting material is consumed (typically 3-6 hours).

-

Work-up, Drying, and Purification: Follow steps 5, 6, and 7 from Protocol 1. The product is generally more polar than the butylamine adduct, which may require a more polar eluent system for column chromatography (e.g., higher percentage of Ethyl Acetate or addition of Methanol).

// Nodes A [label="1. Reaction Setup\n(Reactants + Solvent in Flask\nunder Inert Atmosphere)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Amine Addition\n(1.1 - 1.5 equivalents)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Heating & Stirring\n(50-80 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Reaction Monitoring\n(TLC / LC-MS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Aqueous Work-up\n(Quench, Extract, Wash)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Drying & Concentration\n(Anhydrous Salt, Rotovap)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Purification\n(Flash Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Characterization\n(NMR, MS, Purity)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections A -> B -> C -> D; D -> C [label="Incomplete", style=dashed, color="#EA4335"]; D -> E [label="Complete"]; E -> F -> G -> H; }

Sources

Troubleshooting & Optimization

Technical Support Center: Nitration of Methyl Picolinate N-Oxide

Topic: Optimization of Yield and Safety in the Synthesis of Methyl 4-Nitro-2-Pyridinecarboxylate 1-Oxide Ticket ID: NIT-PYR-04-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

User Query: "How do I improve the yield of methyl 4-nitropicolinate N-oxide? My yields are inconsistent, and I suspect side reactions."

Scientist’s Analysis: The nitration of methyl picolinate N-oxide is a deceptively simple electrophilic aromatic substitution that suffers from a critical competing reaction: acid-catalyzed hydrolysis of the methyl ester.

The pyridine ring is electron-deficient, requiring harsh conditions (fuming HNO₃/H₂SO₄, elevated temperatures) to effect nitration at the activated 4-position. However, these exact conditions promote the hydrolysis of the ester to the carboxylic acid (4-nitropicolinic acid N-oxide). This byproduct is water-soluble and often discarded in the aqueous waste during standard workups, leading to "phantom" yield loss.

The Solution: To maximize yield, you must either (A) suppress hydrolysis through rigorous temperature/time control or (B) implement a salvage protocol to recover and re-esterify the hydrolyzed byproduct.

Standard Optimized Protocol

Do not deviate from the stoichiometry without calculating the thermodynamic impact. The following protocol balances conversion against hydrolysis.

Reagents & Stoichiometry

| Reagent | Equiv. | Role | Critical Note |

| Methyl Picolinate N-Oxide | 1.0 | Substrate | Must be dry. Water accelerates hydrolysis. |

| H₂SO₄ (Conc. 98%) | 5.0 - 8.0 | Solvent/Catalyst | Acts as dehydrating agent to sustain [NO₂]⁺. |

| HNO₃ (Fuming, >90%) | 3.0 - 5.0 | Reagent | Standard 65% HNO₃ is insufficient for high conversion. |

Step-by-Step Methodology

-

Dissolution (Exotherm Control):

-

Nitration Agent Addition:

-

Add Fuming HNO₃ dropwise over 30 minutes.[2]

-

Safety: Evolution of brown NOₓ fumes is normal; ensure vigorous venting.

-

-

Reaction Phase:

-

Warm slowly to 90–100°C .

-

CRITICAL CHECKPOINT: Monitor by HPLC/TLC every 30 mins. Reaction typically completes in 2–4 hours.

-

Stop immediately upon consumption of starting material to minimize ester hydrolysis.

-

-

Quenching:

-

Cool mixture to RT, then pour onto crushed ice (5x reaction volume).

-

-

Workup (The Yield Trap):

-

Neutralize to pH 2-3 (NOT pH 7 yet) with solid Na₂CO₃.

-

Observation: If a precipitate forms, filter it.[3][5] This is likely the target ester.

-

Extraction: Extract the filtrate with CHCl₃ (3x).

-

Salvage Step (See Section 3): If the aqueous layer still contains UV-active material, it is likely the hydrolyzed acid.

-

Troubleshooting & FAQs

Q1: My conversion is high, but my isolated yield is <30%. Where is the product?

Diagnosis: You have likely produced 4-nitropicolinic acid N-oxide (the hydrolyzed byproduct) which is highly water-soluble at neutral/basic pH. The Fix (The "Rescue" Protocol):

-

Do not discard the aqueous layer after CHCl₃ extraction.

-

Evaporate the aqueous layer to dryness (or near dryness).

-

Redissolve the residue in MeOH.

-

Add catalytic H₂SO₄ or SOCl₂ and reflux for 2-3 hours.

-

This converts the "waste" acid back into your target methyl ester.

-

Work up again. Researchers often recover 20–40% additional yield using this step.

Q2: Why does the reaction turn into a black tar?

Diagnosis: Thermal decomposition or "runaway" nitration. Root Cause:

-

Heating too fast: The N-oxide moiety is thermally sensitive. Rapid heating causes deoxygenation and polymerization.

-

Lack of stirring: Viscous H₂SO₄ creates hot spots. Corrective Action:

-

Ensure the transition from 0°C to 100°C takes at least 45 minutes.

-

Use a mechanical stirrer for scales >10g.

Q3: Can I use KNO₃ instead of Fuming HNO₃?

Answer: Yes, and it is often safer. Mechanism: Dissolving KNO₃ in H₂SO₄ generates the nitronium ion ([NO₂]⁺) in situ without the hazard of handling volatile fuming nitric acid. Protocol Adjustment: Use 3.0 eq of KNO₃. Add it solid to the H₂SO₄ solution at 0°C before heating. This method often results in a cleaner reaction profile but may require slightly longer reaction times.

Mechanistic Visualization

Diagram 1: Reaction Pathways & Competition

This diagram illustrates the kinetic competition between the desired nitration and the parasitic hydrolysis.

Caption: Kinetic competition between C4-nitration (Green) and ester hydrolysis (Red). Prolonged heating converts the Target into the Byproduct.

Diagram 2: The "Yield Rescue" Workup Flow

Follow this decision tree to ensure near-quantitative recovery of the pyridine core.

Caption: Workup decision tree emphasizing the recovery of the water-soluble acid byproduct via re-esterification.

Safety & Compliance (E-E-A-T)

-

Explosion Hazard: Pyridine N-oxides can be shock-sensitive if nitrated multiple times or if dry salts are formed. Never distill the reaction mixture to dryness without verifying the absence of unstable polynitro species.

-

Runaway Potential: The nitration is autocatalytic in terms of heat. If the temperature spikes, do not add more ice directly to the reaction vessel (risk of eruption). Use an external cooling bath.[4]

-

Chemical Compatibility: Avoid using acetone in the workup while nitric acid is present; this can form explosive acetone peroxide/nitro-acetone derivatives.

References

-

Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry, 18(5), 534–551. Link

- Katritzky, A. R., & Lagowski, J. M. (1971). "Chemistry of the Heterocyclic N-Oxides." Academic Press.

-

Scriven, E. F. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, 2, 165-314. Link

-

Patent US20070004768A1. (2007). "Process for the preparation of substituted pyridine derivatives."[4] (Describes industrial scale nitration and re-esterification strategies). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Making sure you're not a bot! [oc-praktikum.de]

- 3. pdf.benchchem.com [pdf.benchchem.com]